Enhanced Acidity vs. Fluorinated Analogs
The presence of the 5-trifluoromethyl group significantly increases the acidity of 2-formylphenylboronic acid. The target compound exhibits a pKa of 5.67 ± 0.01, which is substantially lower than that of the unsubstituted 2-formylphenylboronic acid (pKa = 7.31) and the 5-fluoro analog (pKa = 6.72 ± 0.03). This represents a drop in pKa of approximately 1 unit compared to the fluorine-substituted analog, a trend consistent with the stronger inductive electron-withdrawing effect of the -CF3 group [1].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 5.67 ± 0.01 |
| Comparator Or Baseline | 2-formylphenylboronic acid: 7.31; 2-formyl-5-fluorophenylboronic acid: 6.72 ± 0.03; unsubstituted phenylboronic acid: 8.86 |
| Quantified Difference | ΔpKa = 1.05 units (vs. 5-F analog); ΔpKa = 1.64 units (vs. unsubstituted 2-formyl analog) |
| Conditions | pKa determination in aqueous solution using a previously reported method [1]. |
Why This Matters
A lower pKa translates to stronger Lewis acidity at physiological pH, enhancing the compound's ability to bind diols and form boronate esters, a critical property for designing sensors, drug delivery systems, and bioactive molecules.
- [1] Gozdalik, J.T.; Adamczyk-Woźniak, A.; Sporzyński, A. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules 2020, 25, 799. DOI: 10.3390/molecules25040799 View Source
